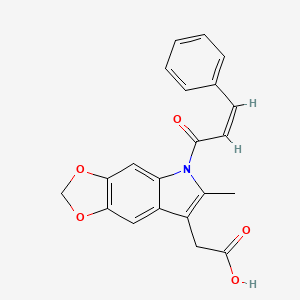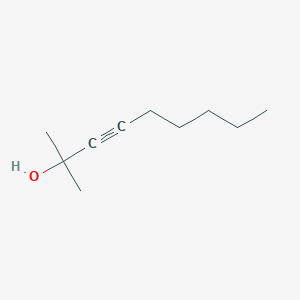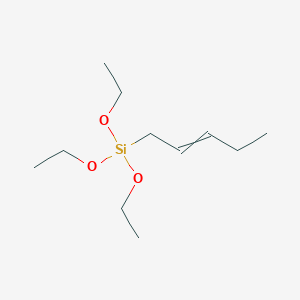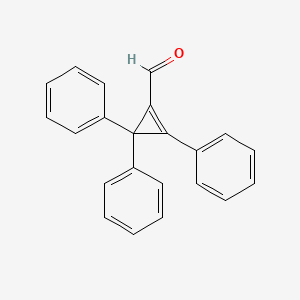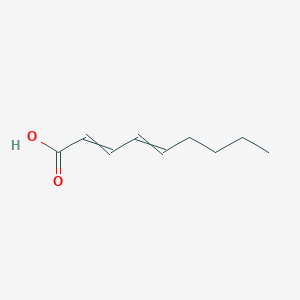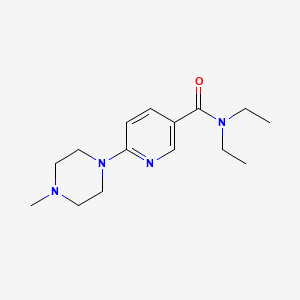
Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- is a synthetic compound that belongs to the class of nicotinamide derivatives. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a nicotinamide core with diethyl and piperazinyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the alkylation of nicotinamide with diethylamine, followed by the introduction of the piperazinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazinyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its role in cellular metabolism and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and as an anti-inflammatory agent.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This compound can also affect cellular signaling pathways, leading to changes in gene expression and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Netupitant: A selective neurokinin 1 receptor antagonist used as an antiemetic.
1-Methylnicotinamide: A metabolite of nicotinamide with anti-inflammatory and vasoprotective properties.
N,N-Diethylnicotinamide: Another nicotinamide derivative with similar structural features.
Uniqueness
Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- is unique due to its specific combination of diethyl and piperazinyl substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
CAS No. |
38030-01-2 |
|---|---|
Molecular Formula |
C15H24N4O |
Molecular Weight |
276.38 g/mol |
IUPAC Name |
N,N-diethyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H24N4O/c1-4-18(5-2)15(20)13-6-7-14(16-12-13)19-10-8-17(3)9-11-19/h6-7,12H,4-5,8-11H2,1-3H3 |
InChI Key |
FINQTAGBLVRVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



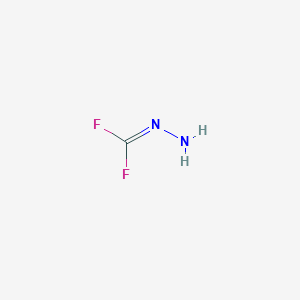
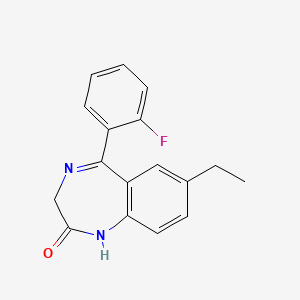
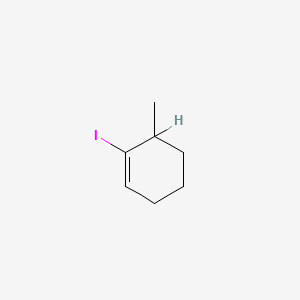
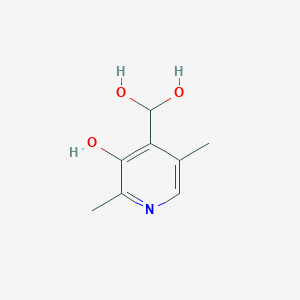

![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
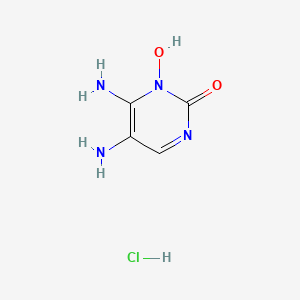
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
